1-Tributylstannyl-3,3,3-trifluoro-1-propyne

説明

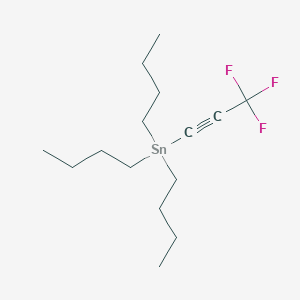

1-Tributylstannyl-3,3,3-trifluoro-1-propyne is a chemical compound that serves as a versatile reagent in organic synthesis. It is particularly useful for introducing trifluoromethylated groups into various molecular frameworks, which can significantly alter the physical and chemical properties of the resulting compounds. The presence of the tributylstannyl group allows for further functionalization through various chemical reactions, making it a valuable building block in synthetic chemistry .

Synthesis Analysis

The synthesis of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne is achieved from 2-bromo-3,3,3-trifluoropropene in a straightforward one-step process. This method provides an efficient route to obtain the reagent, which can then be utilized to prepare a variety of trifluoromethylated heterocyclic compounds .

Molecular Structure Analysis

While the specific molecular structure analysis of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne is not detailed in the provided papers, the general structure of tributylstannyl compounds has been studied using various spectroscopic techniques. These compounds typically exhibit a pseudotetrahedral environment around the tin atom when in non-coordinating solvents. In coordinating solvents, however, the tin atoms can become five-coordinate due to solvent participation in bonding .

Chemical Reactions Analysis

1-Tributylstannyl-3,3,3-trifluoro-1-propyne undergoes 1,3-dipolar cycloaddition reactions with diazomethane, phenylazide, and acetonitrile oxide to yield trifluoromethylated heterocyclic compounds such as pyrazole, triazole, and isoxazole. These heterocyclic compounds are valuable intermediates for further functionalization, allowing for the regioselective introduction of various functional groups like aryl groups or iodine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne are influenced by the trifluoromethyl and tributylstannyl groups. The trifluoromethyl group is known for its electron-withdrawing properties, which can impact the reactivity and stability of the compounds it is introduced into. The tributylstannyl group, on the other hand, provides a handle for subsequent chemical transformations, such as transmetallation reactions, which can be used to synthesize functionalized allylsilanes and other derivatives .

科学的研究の応用

Synthesis of Heterocyclic Compounds

Tributyl(3,3,3-trifluoro-1-propynyl)stannane is efficiently synthesized from 2-bromo-3,3,3-trifluoropropene and facilitates the preparation of trifluoromethylated heterocyclic compounds through 1,3-dipolar cycloaddition reactions. This process yields (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole in good yields, showcasing its utility as a building block for introducing functional groups such as aryl or iodine into heterocycles (Hanamoto et al., 2004).

Cross-Coupling Reactions

In the realm of cross-coupling chemistry, ethyl arylpropiolates are synthesized from aryl iodides using a palladium-catalyzed reaction with 1-Tributylstannyl-3,3,3-trifluoro-1-propyne, demonstrating the compound's role in creating complex organic structures with potential applications in pharmaceuticals and materials science (Sakamoto et al., 1992).

Catalytic Reactions

Cesium and potassium fluorides catalyze trialkylsilylation and tributylstannylation of terminal alkynes, including those derived from 1-Tributylstannyl-3,3,3-trifluoro-1-propyne. This methodology is notable for its broad applicability to alkynes with diverse functional groups, producing silyl- and stannyl-alkynes in high yield, further underscoring the adaptability and utility of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne in synthetic organic chemistry (Ishizaki & Hoshino, 2000).

Spectroscopic Analysis

High-resolution carbon 1s photoelectron spectroscopy studies, including those on compounds like 1-Tributylstannyl-3,3,3-trifluoro-1-propyne, provide chemical insights that are essential for understanding the electronic structure and reactivity of organofluorine compounds. These studies offer valuable information for designing new materials and understanding their interactions at the molecular level (Saethre et al., 2001).

Safety And Hazards

1-Tributylstannyl-3,3,3-trifluoro-1-propyne is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide in case of fire . It is also advised to wear self-contained breathing apparatus for firefighting if necessary .

特性

IUPAC Name |

tributyl(3,3,3-trifluoroprop-1-ynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3F3.Sn/c3*1-3-4-2;1-2-3(4,5)6;/h3*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLXCIZDZFHGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27F3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458558 | |

| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |

CAS RN |

64185-12-2 | |

| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)